3-Chloro-2-(3-isopropylphenoxy)aniline

Description

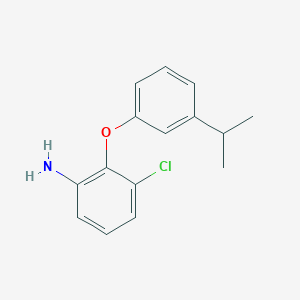

3-Chloro-2-(3-isopropylphenoxy)aniline (CAS 946727-51-1) is an aromatic amine derivative featuring a chlorine atom at the 3-position and a 3-isopropylphenoxy group at the 2-position of the aniline ring. Its molecular formula is C₁₅H₁₆ClNO, with a molecular weight of approximately 261.75 g/mol . This compound is primarily utilized as a pharmaceutical intermediate, where its structural features—such as the electron-withdrawing chlorine and the bulky isopropylphenoxy group—influence reactivity and interaction with biological targets .

Properties

IUPAC Name |

3-chloro-2-(3-propan-2-ylphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO/c1-10(2)11-5-3-6-12(9-11)18-15-13(16)7-4-8-14(15)17/h3-10H,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKAQLGCDFBVIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)OC2=C(C=CC=C2Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601239703 | |

| Record name | 3-Chloro-2-[3-(1-methylethyl)phenoxy]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601239703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946727-51-1 | |

| Record name | 3-Chloro-2-[3-(1-methylethyl)phenoxy]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946727-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-[3-(1-methylethyl)phenoxy]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601239703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-Chloro-2-(3-isopropylphenoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-chloroaniline with 3-isopropylphenol under basic conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The mixture is heated to facilitate the reaction, and the product is purified through recrystallization.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Chloro-2-(3-isopropylphenoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of the corresponding amine.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Scientific Research Applications

3-Chloro-2-(3-isopropylphenoxy)aniline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into biochemical pathways.

Medicine: Research involving this compound includes its potential use as a pharmaceutical intermediate and its role in drug discovery.

Mechanism of Action

3-Chloro-2-(3-isopropylphenoxy)aniline can be compared with other similar compounds, such as dichloroanilines and other substituted anilines . These compounds share structural similarities but differ in their substituents and positions on the aromatic ring. The unique combination of a chloro group and an isopropylphenoxy group in this compound provides distinct chemical properties and reactivity, making it valuable for specific research applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 3-Chloro-2-(4-isopropylphenoxy)aniline

Key Compound: 3-Chloro-2-(4-isopropylphenoxy)aniline (CAS 946682-40-2)

- Structural Difference: The isopropyl group on the phenoxy ring is at the 4-position instead of 3.

- Impact: Positional isomerism alters steric and electronic effects.

Alkoxy Chain Variation: 3-Chloro-2-(3-phenylpropoxy)aniline

Thioether Analogs: Sulfur-Containing Derivatives

a) 3-Chloro-2-(isopropylthio)aniline (CAS 17481-27-5)

- Structural Difference: Oxygen in the phenoxy group is replaced with sulfur (thioether).

- Impact: Thioethers exhibit greater nucleophilicity and lipophilicity compared to ethers.

b) 3-Chloro-2-(methylsulfanyl)aniline (CAS 19284-91-4)

Bulky Substituents: 3-Chloro-2-(naphthalen-1-ylmethoxy)aniline

Key Compound : 3-Chloro-2-(naphthalen-1-ylmethoxy)aniline (CAS 946714-54-1)

Nitrogen-Containing Analogs: Piperidine Derivatives

Key Compound : 3-Chloro-2-(1-piperidinyl)aniline (CAS 58785-06-1)

Comparative Data Table

Biological Activity

3-Chloro-2-(3-isopropylphenoxy)aniline is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings and data.

Chemical Structure and Properties

Molecular Formula: C15H16ClNO

Molecular Weight: 261.75 g/mol

IUPAC Name: this compound

The compound features a chloro group and a phenoxy moiety, which are significant for its biological activity. The presence of the isopropyl group enhances lipophilicity, potentially influencing its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and enzymes. The compound may modulate biochemical pathways through:

- Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways, thereby altering the physiological responses in organisms.

- Receptor Binding: The compound may bind to receptors, influencing signaling pathways related to cell growth, differentiation, and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in pharmaceutical formulations aimed at combating infections.

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound has a dose-dependent effect on cancer cell lines. For example, studies have shown that it induces apoptosis in specific cancer cells, making it a candidate for further investigation in cancer therapeutics.

Data Table: Biological Activity Overview

| Activity Type | Tested Organisms/Cells | Effect Observed | Reference |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | Inhibition of growth | |

| Cytotoxicity | HeLa cells | Induction of apoptosis | |

| Enzyme Inhibition | Cytochrome P450 | Reduced enzymatic activity |

Case Studies

-

Antimicrobial Efficacy Study:

A study conducted to evaluate the antimicrobial efficacy of this compound against E. coli and S. aureus showed significant inhibition at concentrations above 50 µg/mL. The mechanism was hypothesized to involve disruption of the bacterial cell membrane integrity. -

Cytotoxicity Assessment:

In a cytotoxicity assessment involving HeLa cells, the compound was found to reduce cell viability significantly at concentrations ranging from 25 µM to 100 µM over a 48-hour exposure period. Flow cytometry analysis confirmed the induction of apoptosis through caspase activation.

Applications in Drug Development

Given its biological activities, this compound has potential applications in drug development:

- Antimicrobial Agents: Its efficacy against bacterial strains positions it as a candidate for developing new antibiotics.

- Cancer Therapeutics: Its cytotoxic effects on cancer cells warrant further research into its mechanisms and potential as an anti-cancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.